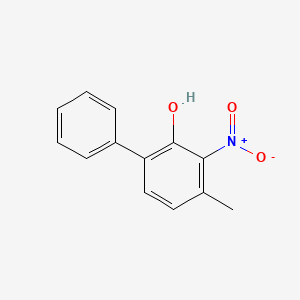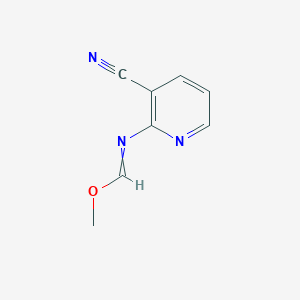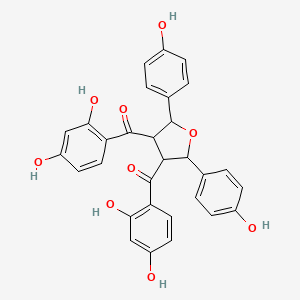![molecular formula C18H28O2SSi B14300482 2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one CAS No. 112699-41-9](/img/structure/B14300482.png)
2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one is a complex organic compound with a molecular mass of 336.157927666 daltons . This compound is characterized by its unique structure, which includes a cyclopentanone ring substituted with various functional groups, including an ethyl group, a methoxy group, a phenylsulfanyl group, and a trimethylsilyl group.
Vorbereitungsmethoden
The synthesis of 2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one involves multiple steps, typically starting with the preparation of the cyclopentanone ring. The introduction of the ethyl group can be achieved through alkylation reactions, while the methoxy group can be introduced via methylation reactions. The phenylsulfanyl group is typically added through thiolation reactions, and the trimethylsilyl group is introduced via silylation reactions. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, can vary depending on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form various types of chemical bonds and interactions, which can modulate the activity of these targets. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one can be compared with other similar compounds, such as:
2-Ethyl-3-[methoxy(phenylsulfanyl)methyl]cyclopentan-1-one: Lacks the trimethylsilyl group, which can affect its reactivity and applications.
2-Ethyl-3-[phenylsulfanyl(trimethylsilyl)methyl]cyclopentan-1-one: Lacks the methoxy group, which can influence its chemical properties.
2-Ethyl-3-[methoxy(trimethylsilyl)methyl]cyclopentan-1-one: Lacks the phenylsulfanyl group, which can alter its biological activity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
112699-41-9 |
|---|---|
Molekularformel |
C18H28O2SSi |
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
2-ethyl-3-(methoxy-phenylsulfanyl-trimethylsilylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C18H28O2SSi/c1-6-15-16(12-13-17(15)19)18(20-2,22(3,4)5)21-14-10-8-7-9-11-14/h7-11,15-16H,6,12-13H2,1-5H3 |
InChI-Schlüssel |
RMWAILDNRZYJJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(CCC1=O)C(OC)([Si](C)(C)C)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B14300410.png)

![Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate](/img/structure/B14300419.png)
![2-Thiabicyclo[3.2.0]hepta-1(5),3-diene](/img/structure/B14300425.png)

![1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene](/img/structure/B14300437.png)




![O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B14300479.png)

